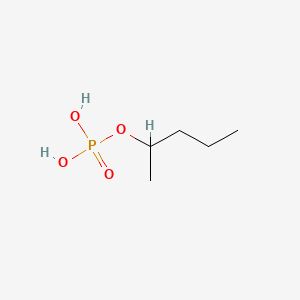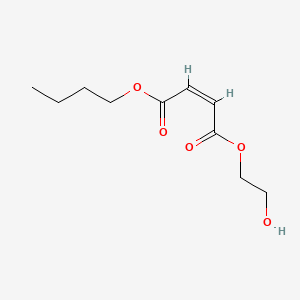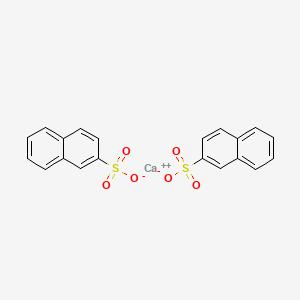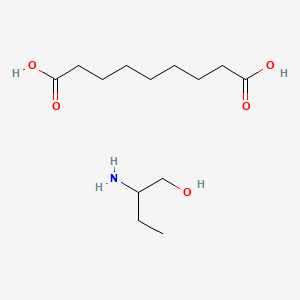
Einecs 300-578-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azelaic acid, compound with 2-aminobutan-1-ol, typically involves the reaction of azelaic acid with 2-aminobutan-1-ol. The reaction conditions often include controlled temperature and pH levels to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of reactant concentrations, temperature, and pressure to maximize yield and purity. The final product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Azelaic acid, compound with 2-aminobutan-1-ol, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Azelaic acid, compound with 2-aminobutan-1-ol, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating skin conditions such as acne and rosacea.
Industry: The compound is used in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of azelaic acid, compound with 2-aminobutan-1-ol, involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes, leading to reduced inflammation and microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Azelaic Acid: A dicarboxylic acid with similar applications in medicine and industry.
2-Aminobutan-1-ol: An amino alcohol used in various chemical synthesis processes.
Uniqueness
Azelaic acid, compound with 2-aminobutan-1-ol, is unique due to its combined properties derived from both azelaic acid and 2-aminobutan-1-ol. This combination enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
91672-01-4 |
|---|---|
Molecular Formula |
C13H27NO5 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
2-aminobutan-1-ol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C4H11NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-2-4(5)3-6/h1-7H2,(H,10,11)(H,12,13);4,6H,2-3,5H2,1H3 |
InChI Key |
PBCKWJLVNREVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)N.C(CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


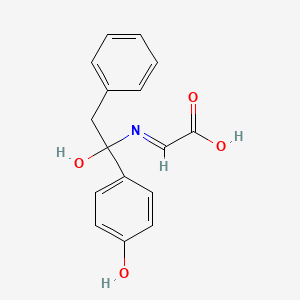
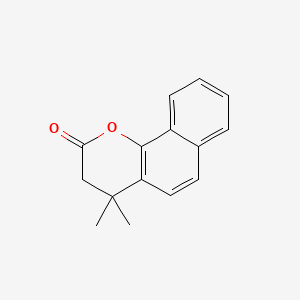
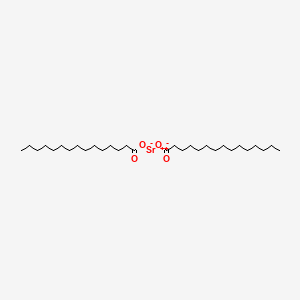
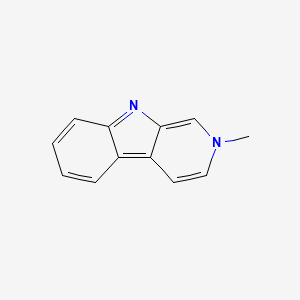
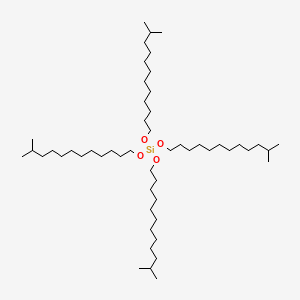
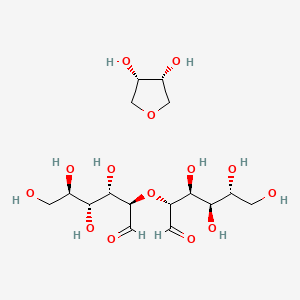
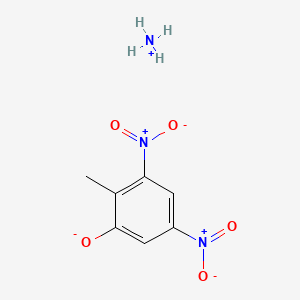
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)

